molecular formula C33H38O5Si B13936175 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester

Cat. No.: B13936175
M. Wt: 542.7 g/mol
InChI Key: HDOZMUDURUBVGU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, carboxylic acid group, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with 2-naphthalenecarboxylic acid as the base compound. The introduction of the 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy] group can be achieved through silylation reactions using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The phenylmethoxy groups can be introduced through etherification reactions using phenylmethanol and a suitable catalyst. Finally, the ethyl ester group can be formed through esterification reactions using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler analog without the additional substituents.

    4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-naphthalenecarboxylic acid: Lacks the phenylmethoxy groups.

    5,8-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid: Lacks the silyl and ester groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to its combination of substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C33H38O5Si

Molecular Weight

542.7 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C33H38O5Si/c1-7-35-32(34)26-20-27-28(36-22-24-14-10-8-11-15-24)18-19-29(37-23-25-16-12-9-13-17-25)31(27)30(21-26)38-39(5,6)33(2,3)4/h8-21H,7,22-23H2,1-6H3

InChI Key

HDOZMUDURUBVGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O[Si](C)(C)C(C)(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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